

Application Notes and Protocols for Cytochalasan-Induced Cell Enucleation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cytochalasin O**

Cat. No.: **B15594501**

[Get Quote](#)

Note to the Reader: Initial searches for "Cytochalasin O" did not yield specific protocols or data regarding its use for inducing cell enucleation. The following application notes and protocols are therefore based on the well-documented and widely used related compounds, Cytochalasin B and Cytochalasin D. These compounds are potent inhibitors of actin polymerization and are standard reagents for this application.

Introduction

Cell enucleation, the removal of the nucleus from a cell, is a critical technique in cell biology for studying nucleo-cytoplasmic interactions, creating cellular models for specific research purposes, and in somatic cell nuclear transfer. Cytochalasins, a group of fungal metabolites, are instrumental in this process. They function by disrupting the actin cytoskeleton, a key structural component of the cell. This disruption, often combined with centrifugal force, facilitates the extrusion of the nucleus from the cell body, resulting in a viable, anucleate cytoplasm. These application notes provide detailed protocols and supporting data for the use of Cytochalasin B and D in inducing cell enucleation in various mammalian cell lines.

Mechanism of Action

Cytochalasins, such as Cytochalasin B and D, exert their effects by binding to the barbed (fast-growing) ends of actin filaments. This binding inhibits both the association and dissociation of actin monomers, thereby disrupting the dynamic process of actin polymerization and depolymerization that is essential for maintaining cell structure and motility^{[1][2][3]}. The destabilization of the actin cytoskeleton weakens the cortical actin network that anchors the

nucleus within the cytoplasm. When combined with a physical force, such as centrifugation, this cytoskeletal disruption allows for the nucleus to be pulled from the cell, resulting in an enucleated cytoplast.

Data Presentation

The efficiency of cytochalasin-induced enucleation can vary depending on the cell type, the specific cytochalasin used, its concentration, and the centrifugation conditions. The following tables summarize quantitative data from various studies.

Table 1: Enucleation Efficiency of Cytochalasin B in Various Cell Lines

Cell Line	Cytochalasin B Concentration (µg/mL)	Centrifugation Conditions	Enucleation Efficiency (%)	Reference
Mouse L-cells	10	Not specified	~98%	[4]
CV-1	10	High speed	>95%	[5]
Normal Human Fibroblasts	10	Single centrifugation	~90%	[6]
L929 (Murine)	10-30	With Ficoll gradient	>90%	
Human and Hamster cells	30	With Ficoll gradient	Variable, lower than murine	[7]

Table 2: Effect of Cytochalasin D on Erythroblast Enucleation

Inhibitor	Concentration (μ M)	Inhibition of Enucleation (%)	Reference
Cytochalasin D	5	Statistically significant decrease	[8]
Cytochalasin D	10	Dose-dependent decrease	[8]
Cytochalasin D	20	Leveling off of inhibition	[8]

Table 3: Viability of Enucleated Cells (Cytoplasts)

Cell Line	Enucleation Agent	Post-Enucleation Viability	Reference
Mouse L-cells	Cytochalasin B	48-72 hours	[4]
Various mammalian cells	Cytochalasin B	24-36 hours	[7]
REF52	Cytochalasin	Stable for 48 hours	[9]
HUVEC	Cytochalasin	Significant decrease at 6 hours	[9]

Experimental Protocols

The following are generalized protocols for cell enucleation using Cytochalasin B or D. Researchers should optimize these protocols for their specific cell lines and experimental needs.

Protocol 1: Enucleation of Adherent Cells using Cytochalasin B and Centrifugation

This protocol is adapted from methods used for various adherent cell lines [4][5][6].

Materials:

- Adherent cells cultured in T-75 flasks or on coverslips
- Culture medium (e.g., DMEM, MEM)
- Fetal Bovine Serum (FBS)
- Cytochalasin B stock solution (1 mg/mL in DMSO)
- Phosphate Buffered Saline (PBS)
- Centrifuge with a swinging-bucket rotor capable of holding flasks or a custom chamber for coverslips

Procedure:

- Cell Culture: Culture cells to approximately 80-90% confluence in T-75 flasks or on sterile coverslips.
- Preparation of Cytochalasin B Medium: Prepare the working solution of Cytochalasin B by diluting the stock solution in pre-warmed culture medium to a final concentration of 10 $\mu\text{g/mL}$.
- Incubation: Remove the standard culture medium from the cells and replace it with the Cytochalasin B-containing medium. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
- Centrifugation (Flasks):
 - Fill the T-75 flasks completely with the Cytochalasin B medium to prevent them from collapsing during centrifugation.
 - Seal the flasks tightly.
 - Place the flasks in the swinging-bucket rotor with the cell monolayer facing outwards (towards the bottom of the rotor).
 - Centrifuge at 8,000 - 10,000 x g for 20-30 minutes at 37°C.

- Centrifugation (Coverslips):
 - A specialized Teflon chamber can be used to hold the coverslips during centrifugation[4].
 - Place the coverslips in the chamber filled with Cytochalasin B medium.
 - Centrifuge under the same conditions as the flasks.
- Post-Centrifugation:
 - Carefully remove the flasks or chambers from the centrifuge.
 - Aspirate the medium containing the extruded nuclei (karyoplasts).
 - Gently wash the enucleated cells (cytoplasts) attached to the flask or coverslip twice with warm PBS.
 - Add fresh, pre-warmed culture medium without Cytochalasin B.
- Recovery and Analysis: Return the cytoplasts to the incubator for recovery. The efficiency of enucleation can be assessed by staining with a nuclear dye (e.g., Hoechst 33342) and observing under a fluorescence microscope.

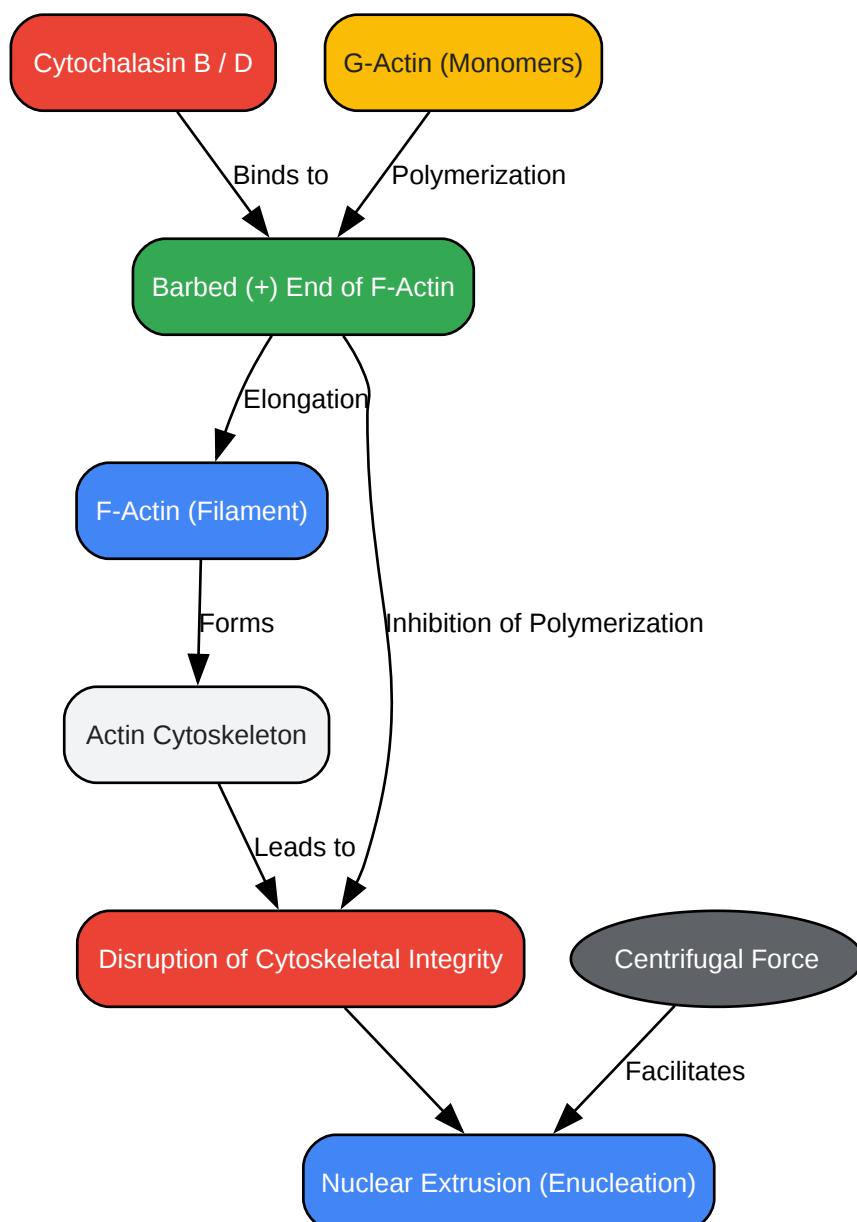
Protocol 2: Generation of Cytoplasts from Suspension and Adherent Cells using a Density Gradient

This protocol is a modification of an older method and is effective for generating high-purity cytoplasts from large cell populations[9][10].

Materials:

- Cells (e.g., REF52, HUVECs)
- Culture medium
- Cytochalasin B or D stock solution
- Ficoll-Paque or a similar density gradient medium

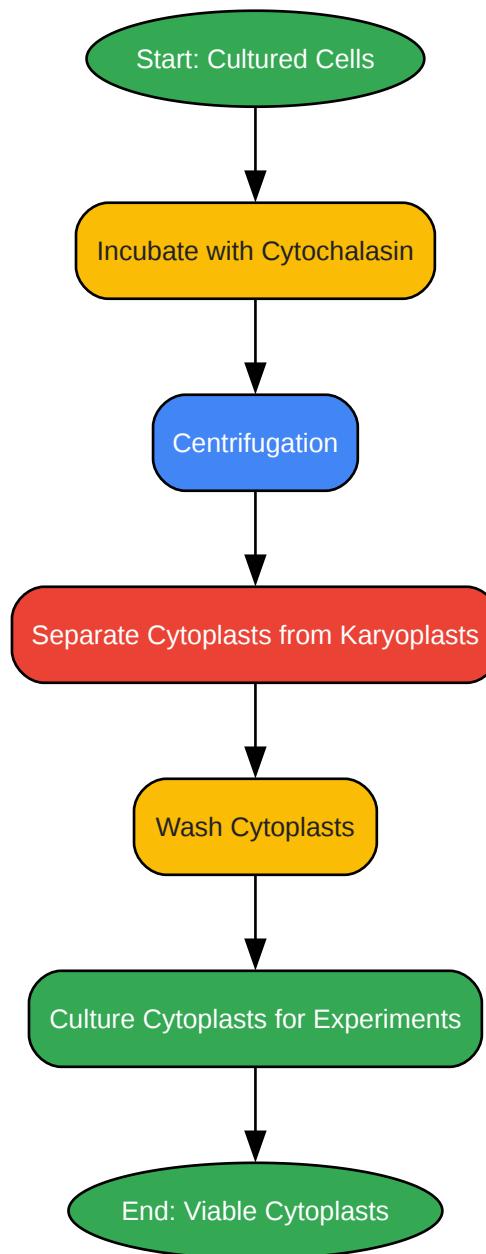
- Centrifuge tubes
- High-speed centrifuge


Procedure:

- Cell Preparation:
 - For adherent cells, detach them from the culture vessel using trypsin or a non-enzymatic cell dissociation solution.
 - Resuspend the cells in culture medium.
- Cytochalasin Treatment: Incubate the cell suspension with Cytochalasin B or D (typically 10 µg/mL) for 30 minutes at 37°C.
- Density Gradient Preparation: Prepare a density gradient by carefully layering Ficoll-Paque in a centrifuge tube.
- Centrifugation:
 - Carefully layer the cytochalasin-treated cell suspension on top of the density gradient.
 - Centrifuge at high speed (e.g., 20,000 x g) for 60 minutes at 37°C.
- Fraction Collection: After centrifugation, distinct layers will be visible.
 - Fraction 1 (Top): Cellular debris.
 - Fraction 2 (Middle): Cytoplasts (enucleated cells).
 - Fraction 3 (Bottom): Nucleoplasts (nuclei surrounded by a small amount of cytoplasm and plasma membrane) and intact cells.
- Washing and Recovery:
 - Carefully collect the cytoplast fraction (Fraction 2).

- Wash the cytoplasts with fresh culture medium to remove the density gradient medium and cytochalasin.
- Resuspend the cytoplasts in fresh medium for downstream applications.
- Purity Assessment: The purity of the cytoplasm fraction can be determined by flow cytometry after staining with a fluorescent nuclear dye[9][10].

Visualizations


Signaling Pathway of Cytochalasin-Induced Cytoskeletal Disruption

[Click to download full resolution via product page](#)

Caption: Cytochalasin's mechanism of action on the actin cytoskeleton.

Experimental Workflow for Cell Enucleation

[Click to download full resolution via product page](#)

Caption: General workflow for cytochalasin-induced cell enucleation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Action of cytochalasin D on cytoskeletal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochalasins as Modulators of Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Modification of a method of cell enucleation using cytochalasin B and the study of cytoplasm viability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. Signaling and cytoskeletal requirements in erythroblast enucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enucleated cells reveal differential roles of the nucleus in cell migration, polarity, and mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Cytochalasan-Induced Cell Enucleation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594501#cytochalasin-o-treatment-for-inducing-cell-enucleation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com